Adarotene (ST1926), chemically known as E23-(40-hydroxyl-30-adamantylbiphenyl-4-yl) acrylic acid, is classified as an atypical retinoid. [] Unlike typical retinoids that primarily target nuclear retinoid receptors, Adarotene exhibits a unique mechanism of action involving both nuclear and extranuclear targets. [] This distinction underscores its potential as a valuable tool in various scientific research areas, particularly in cancer biology and antimicrobial research. [, , , ]
Adarotene features a complex molecular structure characterized by an adamantane core, which contributes to its unique physical and chemical properties. The compound's structure can be represented as follows:
Nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate the structure, revealing distinct signals corresponding to various protons in the molecule, including those associated with the adamantane moiety and aromatic rings .
Adarotene participates in several chemical reactions that are significant for its biological activity. Notably, it can undergo oxidation and reduction reactions due to the presence of functional groups such as the hydroxyl and carboxylic acid moieties. These reactions may lead to various derivatives with altered biological activities.
Adarotene exerts its biological effects primarily through modulation of gene expression via retinoic acid receptors (RARs). Upon binding to these nuclear receptors, adarotene activates transcriptional programs that can lead to differentiation and apoptosis in cancer cells.
Adarotene exhibits several notable physical and chemical properties that influence its behavior as a pharmaceutical agent:
These properties are critical for formulation development and determining appropriate delivery methods for clinical applications.
Adarotene has been investigated for various scientific applications:
The evolution of atypical retinoids began with CD437, a first-generation adamantyl retinoid demonstrating potent proapoptotic activity but limited clinical utility due to RARγ-dependent toxicity and metabolic instability. Adarotene emerged from systematic structure-activity relationship (SAR) studies aimed at dissociating anticancer efficacy from retinoid receptor activation. Key structural innovations included:
Table 1: Evolution of Atypical Retinoids Leading to Adarotene
Compound | Key Structural Features | Mechanistic Advances | Limitations | |
---|---|---|---|---|
CD437 | Naphthalene carboxylate, Adamantyl | First proapoptotic retinoid | RARγ activation, Hepatotoxicity | |
3-Cl-AHPC | Chlorinated biphenyl core | RAR-independent apoptosis | Moderate potency (IC50 >0.5 μM) | |
Adarotene (ST1926) | Biphenyl acrylic acid, 4'-Adamantyl | POLA1 inhibition, SHP modulation | Rapid glucuronidation (t1/2 ~1h) | |
ST1926 prodrugs (e.g., 7i) | Carbamate/ester masking phenolic OH | Enhanced oral bioavailability | Variable metabolic activation | [1] [3] |
Adarotene’s classification as an atypical retinoid stems from its ability to bypass classical retinoid pathways. While early studies suggested RARβ/γ involvement, mechanistic studies confirmed:
Antitumor Mechanisms and Therapeutic Applications
Adarotene exhibits nanomolar potency against diverse malignancies, with IC50 values spanning 0.08–0.4 μM in leukemia (NB-4), ovarian (IGROV-1), and lung cancer (NCI-H460) models [7] [9]. Key mechanistic insights include:
Table 2: Structural Optimization of Adarotene for Dual Antitumor/Antimicrobial Activity
Structural Modification | Antitumor Impact | Antimicrobial Impact | Key Derivatives | |
---|---|---|---|---|
Phenolic OH (unmodified) | High potency (IC50 0.1–0.3 μM) but rapid glucuronidation | Essential for anti-MRSA activity (MIC 1–4 μg/mL) | Adarotene (parent) | |
C3 substituents (e.g., Cl, aminomethyl) | Enhanced activity vs. resistant H460-R9A lines | Variable; hydrophilic groups reduce potency | 3-Cl-AHPC, 3-aminomethyl derivatives | |
Acrylic acid bioisosteres | Loss of POLA1 inhibition | Abolishes membrane disruption | Cyanoacetate (9), hydroxamates (5) | |
Adamantyl → t-Butyl | 10-fold potency reduction | MIC >256 μg/mL vs. S. aureus | Compound 1 | |
Ring B lipophilic groups | Reduced cytotoxicity (IC50 >10 μM) | Maintained anti-MRSA activity | Compounds 16–17 | [1] [2] [3] |
Antimicrobial Mechanisms and Spectrum
Adarotene’s unexpected Gram-positive activity emerged from screening atypical retinoids against ESKAPE pathogens. Critical findings include:
Notably, structural refinements decoupled antitumor cytotoxicity from antimicrobial effects. Carbamate prodrugs (e.g., 7i) designed to improve adarotene’s pharmacokinetics also exhibited potent anti-MRSA activity (MIC 2 μg/mL), achieving plasma concentrations >6 μM (2× MIC) post-dosing [1] [2]. Ring B modifications with lipophilic groups (compounds 16–17) maintained antimicrobial potency while reducing cytotoxicity against human cell lines, indicating selective membrane targeting in prokaryotes [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7